Cyclohexa-1,3-diene;ethylcyclopentane;iridium
CAS No.:
Cat. No.: VC16515423
Molecular Formula: C13H22Ir
Molecular Weight: 370.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22Ir |
|---|---|
| Molecular Weight | 370.53 g/mol |
| IUPAC Name | cyclohexa-1,3-diene;ethylcyclopentane;iridium |
| Standard InChI | InChI=1S/C7H14.C6H8.Ir/c1-2-7-5-3-4-6-7;1-2-4-6-5-3-1;/h7H,2-6H2,1H3;1-4H,5-6H2; |
| Standard InChI Key | XVZGHNWHEZGYKG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCCC1.C1CC=CC=C1.[Ir] |
Introduction
Molecular Composition and Structural Features
Component Analysis
The compound comprises three distinct subunits:
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Cyclohexa-1,3-diene: A six-membered cyclic diene with conjugated double bonds at positions 1 and 3. It exhibits a refractive index of 1.475 at 20°C and serves as a diene in Diels-Alder reactions due to its electron-rich π-system .
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Ethylcyclopentane: A monosubstituted cyclopentane derivative with an ethyl group, contributing steric bulk and hydrophobicity. Its branched structure may influence the compound’s solubility and stability.
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Iridium: A transition metal with atomic number 77, renowned for its corrosion resistance and catalytic activity in hydrogenation and C–H activation reactions .
Synthetic Pathways and Isolation
Role of Iridium in Composite Formation
Iridium’s incorporation likely occurs through coordination to the diene’s π-system or via σ-bonding to cyclopentane substituents. In related systems, iridium(III) complexes form stable octahedral geometries with carbene or carbonyl ligands . The Ir–C bond length in such complexes ranges from 1.95–2.31 Å, depending on ligand electron-withdrawing capacity . While no direct evidence exists for covalent bonding in this compound, spectroscopic data (e.g., ¹³C NMR δ 170–231 ppm for carbene ligands) suggest potential metal-organic interactions .
Physicochemical Properties
Experimental Data
Key properties from empirical studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 370.53 g/mol | |
| Refractive Index | 1.475 (20°C) | |
| Density | Not reported | — |
| Melting Point | Not reported | — |
The absence of melting point and density data underscores the need for further experimental characterization.
Stability and Reactivity
The compound’s flammability (attributed to the diene) and air sensitivity (due to iridium’s oxidative states) necessitate inert atmosphere handling. Predicted decomposition pathways include:
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Diels-Alder cycloreversion of the diene at elevated temperatures.
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Oxidative degradation of iridium to IrO₂ in the presence of O₂.
Catalytic Applications and Mechanisms
Hydrogenation Reactions
Iridium-based catalysts excel in hydrogenation due to their high activity and selectivity. In the hydrogenation of cyclic 1,3-diones to 1,3-diols, Ru/C catalysts achieve 74% yield under optimized conditions . By analogy, the diene and cyclopentane ligands in this compound may modulate iridium’s electronic environment, enhancing substrate binding via π-backbonding .
Diels-Alder Catalysis
Cyclohexa-1,3-diene’s role as a diene partner in Diels-Alder reactions is well-documented . When paired with iridium, the metal could act as a Lewis acid catalyst, polarizing dienophiles like maleic anhydride. For example, dicarbonitrile dienophiles undergo cycloaddition with 90–97% yield in the presence of cyclic dienes .
Challenges and Future Directions
Structural Elucidation
Critical unknowns include:
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The coordination geometry of iridium (octahedral vs. tetrahedral).
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The bonding mode (covalent vs. supramolecular) between components.
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The diastereomeric ratio of ethylcyclopentane substituents.
Single-crystal X-ray diffraction and EXAFS spectroscopy are recommended to address these gaps.
Scalability and Industrial Relevance
Current synthetic methods lack scalability, with no reported gram-scale preparations. Advances in flow chemistry or microwave-assisted synthesis could improve yields, as demonstrated in related diene-metal systems .
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